N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide
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Overview
Description
N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a cyanocyclohexyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the second position of the indole ring.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide involves its interaction with its targets, leading to a series of biochemical reactions . The compound may bind to its target, altering its function and triggering downstream effects .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-cyanocyclohexylamine with 1H-indole-2-carboxylic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: In biological research, this compound may be used to study the effects of indole derivatives on various biological systems, including enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs targeting specific diseases or conditions. Its unique structure may provide therapeutic benefits in areas such as oncology, neurology, and infectious diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the third position of the indole ring.
N-(1-cyanocyclohexyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-(1-cyanocyclohexyl)-1H-indole-2-methylamide: Similar structure but with a methylamide group instead of a carboxamide group.
Uniqueness: N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-11-16(8-4-1-5-9-16)19-15(20)14-10-12-6-2-3-7-13(12)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEHDPINOTZSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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